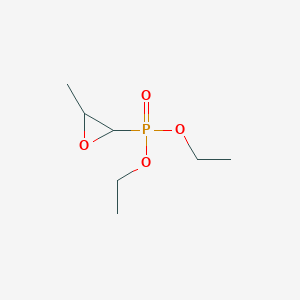

Diethyl (3-methyloxiran-2-yl)phosphonate

Description

Diethyl (3-methyloxiran-2-yl)phosphonate is an organophosphorus compound characterized by a 3-methyloxirane (epoxide) ring fused to a diethyl phosphonate group. This structure combines the reactivity of an epoxide with the nucleophilic and electrophilic properties of the phosphonate moiety, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name |

2-diethoxyphosphoryl-3-methyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-4-9-12(8,10-5-2)7-6(3)11-7/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYJAXDLNDFBSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1C(O1)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508153 | |

| Record name | Diethyl (3-methyloxiran-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28423-96-3 | |

| Record name | Diethyl (3-methyloxiran-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Diethyl (3-methyloxiran-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an epoxide precursor under specific conditions. One common method is the reaction of diethyl phosphite with 3-methyloxirane in the presence of a base, such as sodium hydride, to yield the desired product . The reaction conditions often include controlled temperature and solvent selection to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Diethyl (3-methyloxiran-2-yl)phosphonate undergoes various chemical reactions due to the presence of the epoxide ring and the phosphonate group. Some of the common reactions include:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

Oxidation: The compound can undergo oxidation reactions to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the epoxide ring to a diol.

Hydrolysis: The phosphonate group can be hydrolyzed to form phosphonic acids.

Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While "Diethyl (3-methyloxiran-2-yl)phosphonate" is not explicitly discussed in the provided search results, related compounds such as "Mono(2-ammonium-2-hydroxymethyl-1,3-propanediol)(2R-cis)-(3-methyloxiranyl)phosphonate" and fluorinated epoxy alkylphosphonates are mentioned, offering insights into potential applications .

Mono(2-ammonium-2-hydroxymethyl-1,3-propanediol)(2R-cis)-(3-methyloxiranyl)phosphonate

This compound exhibits therapeutic activity as a broad-spectrum antibiotic .

Synthesis and Applications of Fluorinated Spiroepoxy Alkylphosphonates

Fluorinated spiroepoxy alkylphosphonates are valuable intermediates in the construction of tertiary hydroxy- or aminophosphonates . These compounds are synthesized from α-fluoro-β-ketophosphonates via treatment with diazomethane .

Potential Applications Based on Related Compounds:

- Antibiotics: Compounds containing the methyloxiranylphosphonate moiety can be used as broad-spectrum antibiotics .

- Intermediates in Pharmaceutical Synthesis: Epoxy alkylphosphonates serve as intermediates for creating molecules with biological activity .

- ** مغناطیسیResonance Imaging (MRI):** While not directly related to the compound , magnetic resonance imaging can be used to evaluate tissue injury caused by intramuscular injections of drugs .

Data on Related Compounds

Mechanism of Action

The mechanism of action of Diethyl (3-methyloxiran-2-yl)phosphonate involves its interaction with biological molecules through the reactive epoxide ring. The epoxide ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Key Features:

- Structure : The molecule contains a three-membered epoxide ring substituted with a methyl group and a diethyl phosphonate group. The stereochemistry of the epoxide (2R,3S) is critical for its biological activity in analogs like fosfomycin .

- Synthesis : Similar phosphonate epoxides are synthesized via nucleophilic substitution or oxidation reactions. For example, Diethyl [(oxiran-2-yl)methyl]phosphonate (CAS 7316-37-2) is prepared by epoxidation of allylphosphonate precursors .

- Applications : Derivatives of this compound, such as fosfomycin (a phosphonic acid derivative), exhibit antibacterial activity by inhibiting cell wall synthesis . The diethyl ester form may serve as a precursor for prodrug development or as a reagent in homologation reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Diethyl (3-methyloxiran-2-yl)phosphonate with structurally or functionally related phosphonates:

Reactivity and Functional Differences

- Epoxide Reactivity : The methyl-substituted epoxide in Diethyl (3-methyloxiran-2-yl)phosphonate exhibits stereospecific ring-opening reactions , unlike unsubstituted epoxides like Diethyl [(oxiran-2-yl)methyl]phosphonate. This property is exploited in asymmetric synthesis .

- Phosphonate vs. Phosphonic Acid : Fosfomycin (phosphonic acid) has direct antibacterial activity, while the diethyl ester form requires hydrolysis for activation, making it less bioactive but more lipophilic .

- Biological Activity : Diethyl hexadecylphosphonate lacks an epoxide but enhances drug penetration due to its long alkyl chain, contrasting with the methyl-epoxide group’s role in targeting bacterial enzymes .

Biological Activity

Diethyl (3-methyloxiran-2-yl)phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

Diethyl (3-methyloxiran-2-yl)phosphonate has the chemical formula and features an oxirane ring, which contributes to its reactivity and biological potential. The presence of the phosphonate group enhances its interaction with biological systems, making it a significant compound in medicinal chemistry.

Synthesis

The synthesis of diethyl (3-methyloxiran-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate epoxide precursor. This method allows for the introduction of the oxirane moiety, which is crucial for the compound's biological activity. The following table summarizes different synthetic approaches and yields:

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Reaction with diazomethane | 90-95 | |

| Copper(I)-catalyzed reactions | Variable | |

| Direct phosphonylation | 85 |

Antimicrobial Activity

Diethyl (3-methyloxiran-2-yl)phosphonate has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or interference with essential metabolic pathways.

-

Bacterial Strains Tested :

- Escherichia coli

- Bacillus subtilis

- IC50 Values :

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of diethyl (3-methyloxiran-2-yl)phosphonate on various cancer cell lines:

These findings suggest that while diethyl (3-methyloxiran-2-yl)phosphonate exhibits some cytotoxicity, further optimization may be needed to enhance its efficacy.

Case Studies

-

Case Study on Antibacterial Activity :

A study demonstrated that derivatives of diethyl phosphonates showed significant antibacterial activity against E. coli and B. subtilis. The structure-activity relationship indicated that modifications in the oxirane ring could enhance antimicrobial properties . -

Cytotoxicity Assessment :

In another investigation, various analogs of diethyl (3-methyloxiran-2-yl)phosphonate were tested against cancer cell lines, revealing moderate activity against HL-60 cells with an IC50 value of approximately 15 µM. This suggests potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to Diethyl (3-methyloxiran-2-yl)phosphonate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or epoxidation of precursor phosphonates. For example, azidopyrazole derivatives react with diethyl phosphonate under dry toluene at room temperature, yielding intermediates that decompose to aminopyrazoles and phosphonates (75% yield) . Optimization involves moisture control, solvent selection (e.g., dry toluene), and stoichiometric ratios of reagents. Gas chromatography and IR spectroscopy are critical for monitoring purity and intermediate formation .

Q. How is Diethyl (3-methyloxiran-2-yl)phosphonate characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., P-O-C splits). For example, diethyl phosphonate derivatives show distinct signals for ethoxy groups (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂) and oxirane protons (δ ~3.0–3.5 ppm) .

- ³¹P NMR : Chemical shifts typically range from δ +15 to +25 ppm for phosphonates, with coupling constants (²Jₚ₋ₕ) aiding structural confirmation .

- IR : Look for P=O stretches (~1250–1300 cm⁻¹) and epoxide C-O-C vibrations (~850 cm⁻¹) .

Q. What purification strategies are effective for isolating Diethyl (3-methyloxiran-2-yl)phosphonate from reaction mixtures?

- Methodological Answer : Flash column chromatography (silica gel, EtOAc/MeOH gradients) is standard . Distillation under reduced pressure (e.g., 94–95°C/21 mmHg) can separate phosphonate esters from byproducts like triethyl phosphate . For enantiomeric resolution, chiral columns or biocatalyzed reductions (e.g., baker’s yeast) achieve >97% ee .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of Diethyl (3-methyloxiran-2-yl)phosphonate in ring-opening reactions?

- Methodological Answer : The oxirane ring’s strain and the phosphonate’s electron-withdrawing nature drive nucleophilic attacks. For example:

- Amines : Attack the less substituted epoxide carbon, forming β-hydroxyphosphonates. Use NEt₃ as a base to deprotonate intermediates .

- Thiols : Sulfur nucleophiles favor SN2 mechanisms, with regioselectivity confirmed by ³¹P NMR .

- Kinetic Studies : Monitor reaction progress via in-situ ³¹P NMR to assess substituent effects on activation energy .

Q. What mechanistic insights explain contradictions in stereochemical outcomes during asymmetric synthesis?

- Methodological Answer : Competing pathways (e.g., hydrogen bonding vs. steric hindrance) affect diastereomer ratios. For example, intramolecular H-bonding in hydroxyphosphonates "freezes" conformations, leading to preferential (R,S) diastereomers (2:1 ratio) . Computational modeling (DFT) or NOESY experiments can map transition states and rationalize discrepancies .

Q. How can ³¹P NMR be leveraged to analyze degradation or side-product formation in Diethyl (3-methyloxiran-2-yl)phosphonate?

- Methodological Answer :

- Degradation : Hydrolysis products (e.g., phosphonic acids) shift ³¹P signals to δ +5–10 ppm .

- Oxidation : Phosphates (δ 0 to –5 ppm) indicate overoxidation; monitor via time-resolved NMR under aerobic conditions .

- Quantitative Analysis : Integrate peak areas (calibrated with standards) to quantify impurities (<3% acceptable) .

Q. What strategies mitigate competing side reactions (e.g., elimination vs. substitution) in functionalizing Diethyl (3-methyloxiran-2-yl)phosphonate?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (DMF, CH₃CN) favor substitution by stabilizing transition states .

- Temperature : Lower temps (0–25°C) suppress elimination; higher temps (80°C) accelerate cyclization .

- Additives : Catalytic KI or crown ethers enhance nucleophilicity in SN2 pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.